molecular formula C10H17NO4 B2362727 (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 170299-60-2

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B2362727
CAS No.: 170299-60-2
M. Wt: 215.249
InChI Key: JYDFYTQQOAHATE-NKWVEPMBSA-N
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Description

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a compound of significant interest in organic chemistry. It features a cyclopropane ring, which is known for its high strain and unique reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the Boc-protected amine. One common method involves the use of diazo compounds or carbenes to form the cyclopropane ring. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The cyclopropane ring’s strain makes it reactive towards nucleophiles and electrophiles, facilitating its incorporation into larger molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the Boc group in (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate provides a balance between stability and reactivity, making it a versatile intermediate in organic synthesis. Its unique combination of a strained cyclopropane ring and a Boc-protected amine makes it particularly useful in the synthesis of complex molecules .

Properties

IUPAC Name

methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFYTQQOAHATE-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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